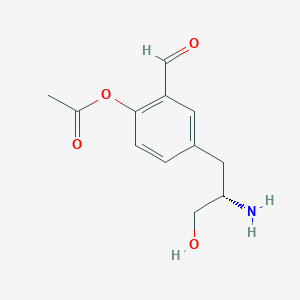
3-Formyl Tyrosol |A-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl Tyrosol α-Acetate, also known as 5-[2-(Acetyloxy)ethyl]-2-hydroxy-benzaldehyde, is a biochemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
3-Formyl Tyrosol α-Acetate can be synthesized through multiple routes. One common method involves the reaction of formaldehyde with 4-(2-acetoxy-ethyl)phenol in the presence of triethylamine and magnesium chloride at 80°C . This method yields the desired product with a 72% efficiency .
Industrial Production Methods
While specific industrial production methods for 3-Formyl Tyrosol α-Acetate are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of common reagents and controlled reaction conditions ensures the reproducibility and scalability of the process.
化学反応の分析
Types of Reactions
3-Formyl Tyrosol α-Acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters, depending on the substituent used.
科学的研究の応用
3-Formyl Tyrosol α-Acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Formyl Tyrosol α-Acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can also participate in esterification reactions, modifying the compound’s properties and interactions.
類似化合物との比較
Similar Compounds
Tyrosol: A phenolic compound with antioxidant properties.
Hydroxytyrosol: Known for its potent antioxidant activity.
4-Hydroxybenzaldehyde: Shares structural similarities but lacks the acetate group.
Uniqueness
3-Formyl Tyrosol α-Acetate is unique due to the presence of both the formyl and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications in research and industry.
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
[4-[(2S)-2-amino-3-hydroxypropyl]-2-formylphenyl] acetate |
InChI |
InChI=1S/C12H15NO4/c1-8(16)17-12-3-2-9(4-10(12)6-14)5-11(13)7-15/h2-4,6,11,15H,5,7,13H2,1H3/t11-/m0/s1 |
InChIキー |
PIGFUAFOFXHNBH-NSHDSACASA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H](CO)N)C=O |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)CC(CO)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
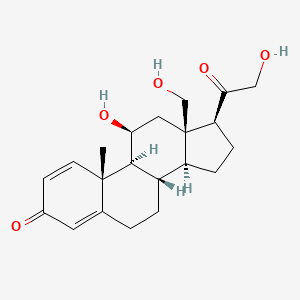
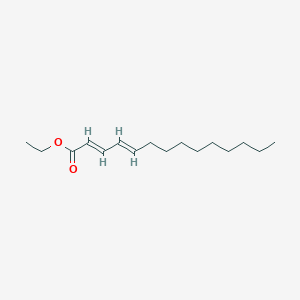
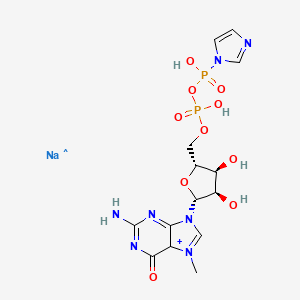
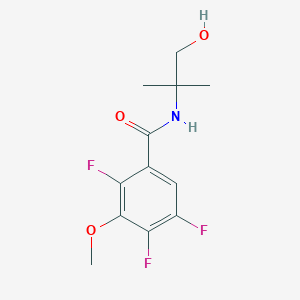
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
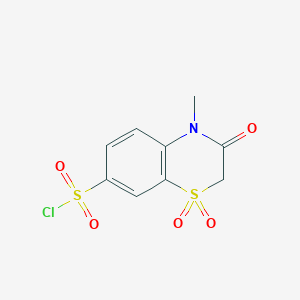

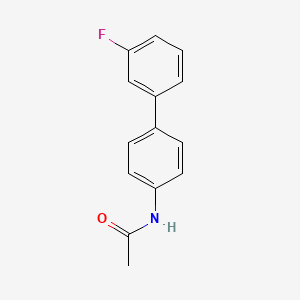
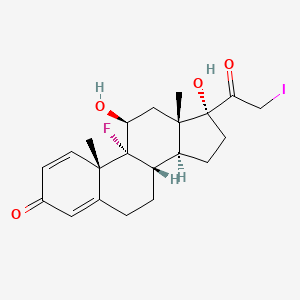
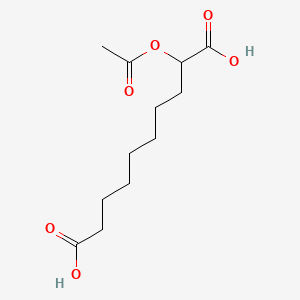
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
